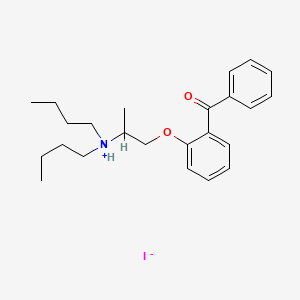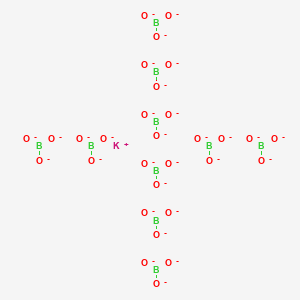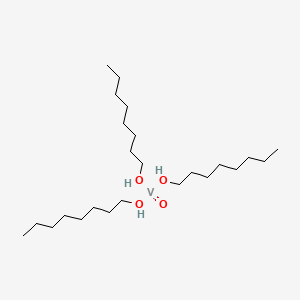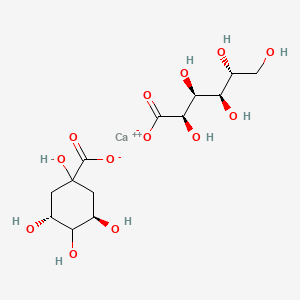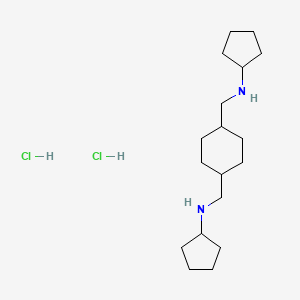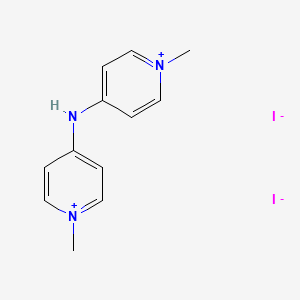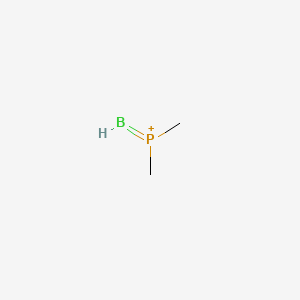
Boranylidene(dimethyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p,p-Dimethylphosphine-borane: is an organophosphorus compound that features a phosphine-borane complex. This compound is characterized by the presence of a phosphine group bonded to a borane group, with two methyl groups attached to the phosphorus atom. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p,p-Dimethylphosphine-borane typically involves the reaction of dimethylphosphine with borane. One common method is the direct reaction of dimethylphosphine with borane-dimethyl sulfide complex in an inert atmosphere. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods: Industrial production of p,p-Dimethylphosphine-borane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: p,p-Dimethylphosphine-borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The phosphine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Reduced borane complexes.
Substitution: Substituted phosphine derivatives.
Scientific Research Applications
p,p-Dimethylphosphine-borane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the treatment of certain diseases.
Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of p,p-Dimethylphosphine-borane involves its ability to donate electrons through the phosphine group and accept electrons through the borane group. This dual functionality allows it to participate in various chemical reactions, including coordination with metal centers and activation of small molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Trimethylphosphine-borane: Similar in structure but with three methyl groups attached to the phosphorus atom.
Dimethylphosphine: Lacks the borane group, making it less reactive in certain applications.
Phosphine-borane: A simpler compound with a single phosphine and borane group.
Uniqueness: p,p-Dimethylphosphine-borane is unique due to its specific arrangement of methyl groups and the presence of both phosphine and borane functionalities. This combination provides a balance of stability and reactivity, making it a versatile reagent in various chemical processes.
Properties
CAS No. |
4268-35-3 |
|---|---|
Molecular Formula |
C2H7BP+ |
Molecular Weight |
72.86 g/mol |
IUPAC Name |
boranylidene(dimethyl)phosphanium |
InChI |
InChI=1S/C2H7BP/c1-4(2)3/h3H,1-2H3/q+1 |
InChI Key |
ITXHDXMQHJBYOQ-UHFFFAOYSA-N |
Canonical SMILES |
B=[P+](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


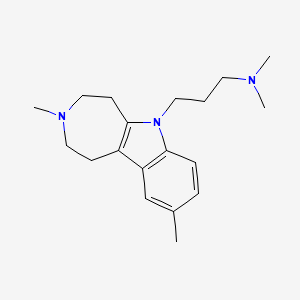
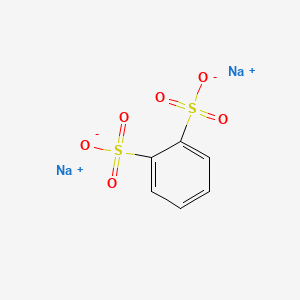
![N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide](/img/structure/B13747428.png)
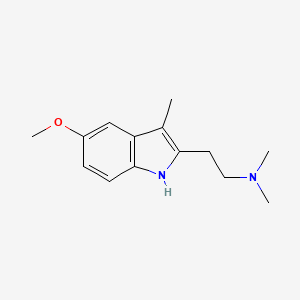
![3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13747432.png)


